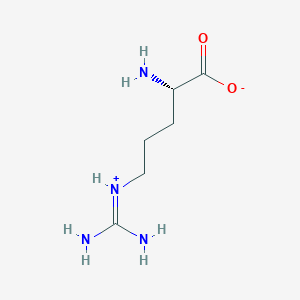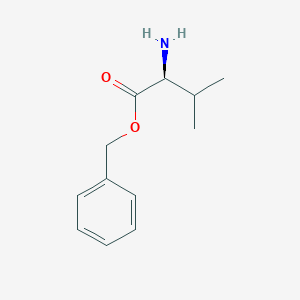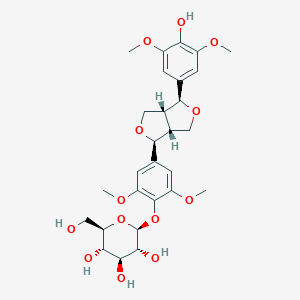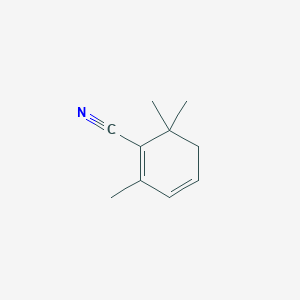
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Übersicht
Beschreibung
“1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” often involves the Diels–Alder cycloaddition reaction . This reaction is between a diene and a dienophile. Among the most important dienes are the cyclic dienes, as they facilitate the reaction .Molecular Structure Analysis
The molecular structure of “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” can be represented by the InChI string: InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7 .Chemical Reactions Analysis
The reactivity of compounds like “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” in the Diels–Alder reaction varies with electron-withdrawing or donating groups and with conformation restriction as they are part of a cyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” include a molecular weight of 147.22 g/mol.Wissenschaftliche Forschungsanwendungen
C10H13N
and a molecular weight of 147.22 . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Proteomics Research
This compound is utilized in proteomics research , where it may serve as a building block for synthesizing peptides or modifying proteins. Its chemical structure allows for the introduction of a nitrile group into peptides, which can be useful for subsequent bioconjugation reactions .
Organic Synthesis
In organic synthesis, 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile can act as a precursor for the preparation of various organic compounds. Its reactivity with different reagents can lead to the formation of heterocycles, which are core structures in many pharmaceuticals .
Material Science
The compound’s unique structure makes it a candidate for the development of new materials. It could be used to synthesize polymers with specific properties or as a monomer in the creation of novel plastics or resins .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the validation of analytical methods. Its stability and defined structure make it suitable for use as a reference material .
Medicinal Chemistry
In medicinal chemistry, it may be involved in drug design and discovery. Its nitrile group can be a crucial moiety in the binding of a drug to its target, potentially leading to the development of new therapeutic agents .
Agricultural Chemistry
This compound could have applications in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides. Its chemical properties might be exploited to control pests or promote plant growth .
Environmental Science
In environmental science, 2,6,6-Trimethylcyclohexa-1,3-dien-1-ylcarbonitrile could be used to study degradation processes or as a tracer to monitor environmental pollution .
Chemical Education
Lastly, it can serve as an educational tool in chemical education, demonstrating various chemical reactions and synthesis techniques to students. Its versatility in reactions makes it an excellent example for teaching purposes .
Safety And Hazards
While specific safety and hazard information for “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” was not found, general safety measures for handling similar chemical compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Eigenschaften
IUPAC Name |
2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKXUUTSLSJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072523 | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
CAS RN |
72152-84-2 | |
| Record name | 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72152-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072152842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




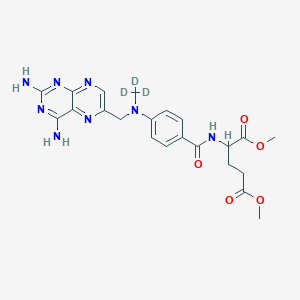


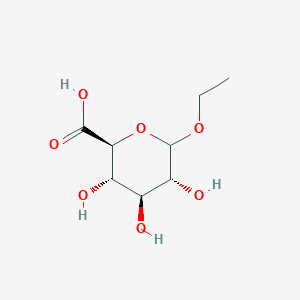
![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)
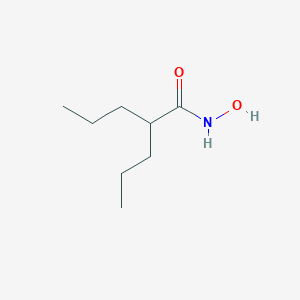
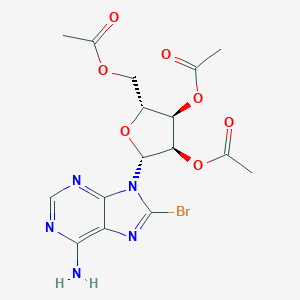
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)


